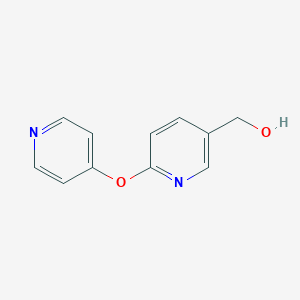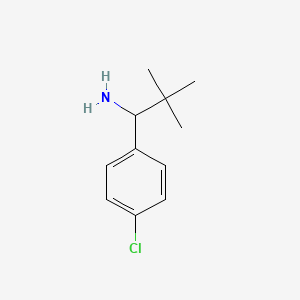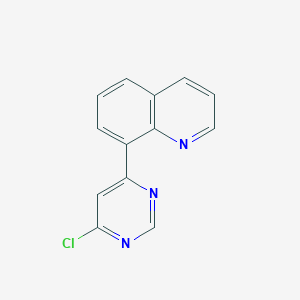
4-Chloro-6-(quinolin-8-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(6-Chloropyrimidin-4-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, with a nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a chloro group at the 6-position of the pyrimidin-4-yl moiety attached to the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(6-chloropyrimidin-4-yl)quinoline typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, Friedländer synthesis, or Doebner-Miller reaction.
Introduction of Pyrimidin-4-yl Group: The pyrimidin-4-yl group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidinyl halide reacts with a quinoline derivative.
Chlorination: The chloro group at the 6-position of the pyrimidin-4-yl moiety is introduced through a halogenation reaction, typically using chlorine gas or a chlorinating agent like N-chlorosuccinimide.
Industrial Production Methods: In an industrial setting, the synthesis of 8-(6-chloropyrimidin-4-yl)quinoline may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(6-Chloropyrimidin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be performed to replace the chloro group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and iron/acetic acid.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Quinoline-6-carboxylic acid, quinoline-6-ol.
Reduction: Quinoline-6-amine, quinoline-6-ethyl.
Substitution: Quinoline-6-alkylamine, quinoline-6-alkyl ether.
Wissenschaftliche Forschungsanwendungen
8-(6-Chloropyrimidin-4-yl)quinoline has various scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocyclic structures.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 8-(6-chloropyrimidin-4-yl)quinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
4-(6-Chloropyrimidin-4-yl)morpholine
tert-Butyl (6-chloropyrimidin-4-yl)carbamate
N-(tert-butyl)-6-chloropyrimidin-4-amine
Eigenschaften
Molekularformel |
C13H8ClN3 |
|---|---|
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
8-(6-chloropyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-12-7-11(16-8-17-12)10-5-1-3-9-4-2-6-15-13(9)10/h1-8H |
InChI-Schlüssel |
NGGZBHCHXLNONE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C3=CC(=NC=N3)Cl)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


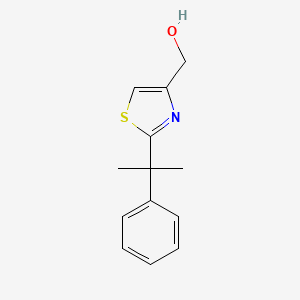
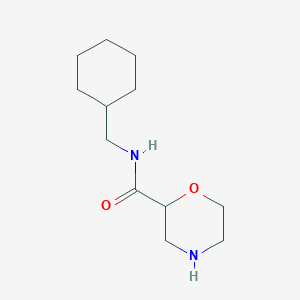

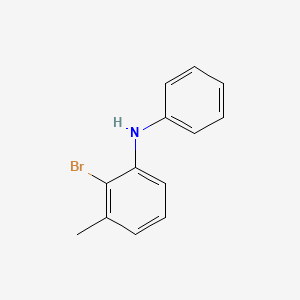
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
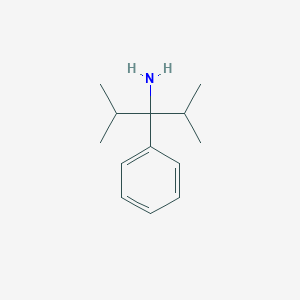
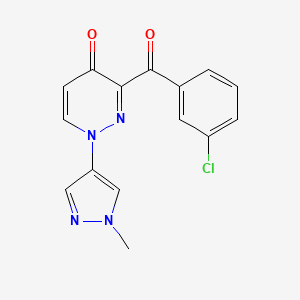
![3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15358456.png)
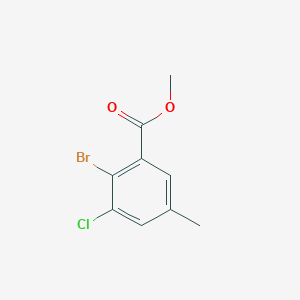

![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)
